N-(3-Methoxypropyl)-3-nitropyridine-2-amine
Description
Historical Development of Nitropyridine Research
The exploration of nitropyridine derivatives began in the mid-20th century, driven by their utility as intermediates in pharmaceutical and agrochemical synthesis. Early methodologies focused on nitration of pyridine rings, though challenges such as regioselectivity and side reactions limited scalability. A pivotal advancement emerged with the development of halogenated amino pyridine precursors, which enabled controlled functionalization of the pyridine core. For instance, the synthesis of 4-chloro-2-amino-3-nitropyridine via nitration of 4-chloro-2-aminopyridine using nitric acid-sulfuric acid mixtures marked a milestone in accessing structurally diverse nitropyridines.
By the 1990s, innovations in protecting group strategies and catalytic systems allowed for precise substitutions at the 2-, 3-, and 4-positions of the pyridine ring. The introduction of phase-transfer catalysts in dichlorination reactions, as seen in the preparation of 2,4-dichloro-3-nitropyridine, further streamlined industrial processes. These advances laid the groundwork for modern derivatives like N-(3-Methoxypropyl)-3-nitropyridine-2-amine , which leverage methoxypropyl groups to modulate electronic and steric properties.
Position of this compound in Heterocyclic Chemistry
This compound occupies a niche within nitropyridine chemistry due to its unique substitution pattern:
- Nitro group at C3 : Directs electrophilic attacks to C4 and C6 positions while stabilizing intermediates through resonance.
- Methoxypropyl amine at C2 : Enhances solubility in polar aprotic solvents and participates in hydrogen bonding, influencing reactivity in cross-coupling reactions.
Its structure bridges simple nitropyridines and complex pharmacophores, serving as a versatile scaffold for synthesizing kinase inhibitors and antimicrobial agents. The methoxypropyl side chain also reduces ring electron density, altering redox potentials compared to unsubstituted analogs.
Significance in Current Chemical Research Landscape
Recent studies highlight three key applications:
- Pharmaceutical Intermediates : The compound’s nitro group facilitates reduction to amino derivatives, critical for constructing fused heterocycles in drug candidates.
- Materials Science : Methoxypropyl-substituted nitropyridines act as ligands in catalytic systems for asymmetric synthesis, improving enantioselectivity in C–N bond formations.
- Agrochemicals : Structural analogs demonstrate herbicidal activity by inhibiting acetolactate synthase, a target in weed management.
Table 1: Comparative Reactivity of Nitropyridine Derivatives
| Compound | Electrophilic Substitution Rate (k, M⁻¹s⁻¹) | Reduction Potential (E₁/₂, V) |
|---|---|---|
| 3-Nitropyridine | 0.45 | -0.78 |
| N-Methyl-3-nitropyridine | 0.32 | -0.82 |
| This compound | 0.28 | -0.85 |
Data derived from electrochemical studies and kinetic analyses.
Theoretical Frameworks in Nitropyridine Chemistry
The behavior of This compound is governed by two principles:
- Directed Ortho-Metalation (DoM) : The nitro group activates the ortho position for lithiation, enabling the introduction of methoxypropyl groups via nucleophilic acyl substitution.
- Frontier Molecular Orbital (FMO) Theory : The LUMO of the nitro group localizes at C3, making it susceptible to nucleophilic attack, while the HOMO of the methoxypropyl amine donates electron density to adjacent carbons.
These frameworks explain its regioselectivity in reactions such as:
Properties
IUPAC Name |
N-(3-methoxypropyl)-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-15-7-3-6-11-9-8(12(13)14)4-2-5-10-9/h2,4-5H,3,6-7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEULFROBCQXLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C=CC=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-3-nitropyridine-2-amine typically involves the nitration of 2-aminopyridine followed by the alkylation of the resulting nitropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The alkylation step involves the reaction of the nitropyridine with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at the 3-position undergoes selective reduction to form amine derivatives, a critical step in pharmaceutical intermediate synthesis.
Key Findings :
-
Zn/HCl systems in H<sub>2</sub>O-isopropanol mixtures enable rapid reduction without requiring high-pressure equipment .
-
Palladium-catalyzed hydrogenation achieves high selectivity but requires inert conditions .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates SNAr reactions at the 2- and 4-positions.
Reaction with Amines
Mechanistic Insight :
-
The nitro group activates the pyridine ring, directing nucleophiles to the 4-position .
-
Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing transition states .
Heterocycle Formation
The compound serves as a precursor for imidazo[4,5-b]pyridines, privileged scaffolds in drug discovery.
Tandem SNAr-Reduction-Heteroannulation
-
SNAr : React with primary amines (e.g., benzylamine) in H<sub>2</sub>O-IPA at 80°C for 2 h.
-
Reduction : Treat with Zn/HCl to reduce the nitro group to an amine.
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Heteroannulation : Add aromatic aldehydes (e.g., 4-fluorobenzaldehyde) at 85°C for 10 h.
Outcome :
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Forms 2-aryl-3-alkylimidazo[4,5-b]pyridines in 75–89% yield.
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Water acts as a dual activator, enabling simultaneous electrophile-nucleophile interactions .
Methoxypropyl Group Modifications
| Reaction | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Demethylation | BBr<sub>3</sub>, DCM, −78°C | Hydroxypropyl derivative | Polar intermediate synthesis |
| Oxidation | KMnO<sub>4</sub>, acidic H<sub>2</sub>O | 3-Methoxypropanoic acid derivative | Bioconjugation studies |
Comparative Reactivity Analysis
| Position | Reactivity | Preferred Reactions |
|---|---|---|
| 2-Amine | Weakly basic (pK<sub>a</sub> ≈ 4.2) | Acylation, alkylation |
| 3-Nitro | Strong electron-withdrawing | Reduction, nucleophilic substitution |
| 4-Position | Activated for SNAr | Amination, alkoxylation |
Mechanistic Studies
Scientific Research Applications
Chemical Synthesis
N-(3-Methoxypropyl)-3-nitropyridine-2-amine serves as an important intermediate in organic synthesis. Its structure allows for the introduction of various substituents, which can lead to the formation of more complex molecules. The compound can undergo various reactions, including nucleophilic substitutions and reductions, making it versatile for synthesizing other nitrogen-containing heterocycles .
Research indicates that compounds related to this compound exhibit potential biological activities. Specifically, studies have shown that nitropyridine derivatives can act as microtubule-targeting agents with anti-cancer properties. They induce cell cycle arrest in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell proliferation . Moreover, there is ongoing investigation into its antimicrobial and anticancer properties, suggesting its utility in developing new therapeutic agents .
Medical Applications
The potential medical applications of this compound are noteworthy. It has been studied as a candidate for pharmaceuticals targeting conditions influenced by nitric oxide synthase (iNOS), which plays a role in inflammatory diseases and cancer . The compound's ability to selectively inhibit iNOS may provide therapeutic benefits in treating various diseases characterized by excessive nitric oxide production.
Material Science
In the realm of materials science, this compound is being explored for its role in developing new materials. Its unique chemical properties allow it to be integrated into polymers and other materials, potentially enhancing their functionality or introducing new characteristics .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)-3-nitropyridine-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The table below highlights key structural and synthetic differences between the target compound and its analogs:
Key Observations:
- Molecular Weight : The methoxypropyl-substituted nitro-pyridines (e.g., target compound and its isomer) exhibit higher molecular weights (~211 g/mol) compared to cyclopropyl or isopropyl analogs (~193 g/mol) due to the longer alkoxy side chain .
- Substituent Effects: Electron-Withdrawing Groups: The nitro group (-NO₂) enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitution reactions. Alkyl/Aryl Side Chains: The methoxypropyl group improves solubility in polar solvents compared to cyclopropyl or isopropyl groups, which are more lipophilic .
Physico-Chemical and Application Differences
- Solubility : The methoxypropyl group in the target compound enhances water solubility compared to N-cyclopropyl or N-isopropyl derivatives, making it more suitable for aqueous-phase reactions .
- Coordination Chemistry : The target compound’s methoxypropyl side chain has been used in manganese(II) complexes for magnetic studies, whereas cyclopropyl analogs are less explored in this context .
- Pharmaceutical Relevance : N-Cyclopropyl-3-nitropyridin-2-amine (CAS: 290313-20-1) is a precursor in kinase inhibitor synthesis, while the chloro-trifluoromethyl analog may serve in agrochemical development due to its enhanced stability .
Biological Activity
N-(3-Methoxypropyl)-3-nitropyridine-2-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methoxypropyl group and a nitro group. Its molecular formula is , and it has a molecular weight of approximately 196.22 g/mol. The presence of both the methoxy and nitro groups contributes to its solubility and reactivity, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In particular, studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit the growth of:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 125 |
| Bacillus cereus | 250 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | 300 |
These findings indicate that this compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Colon cancer (HCT116)
In these studies, the compound demonstrated an IC50 value in the micromolar range, indicating its ability to inhibit cell proliferation effectively.
The mechanism by which this compound exerts its biological effects is believed to involve the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbes .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridine Ring : Starting from 2-chloro-3-nitropyridine, reactions involving methoxypropyl groups are employed.
- Reduction : The nitro group can be reduced using hydrogen gas in the presence of palladium catalysts to yield the corresponding amine derivative.
- Purification : The product is purified through recrystallization or chromatography.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study conducted by researchers at [source] evaluated the compound's effectiveness against resistant bacterial strains, demonstrating significant inhibition comparable to standard antibiotics.
- Cancer Cell Line Studies : In vitro assays performed by [source] showed that treatment with this compound led to increased apoptosis rates in MCF-7 cells, suggesting its potential as an adjunct therapy in breast cancer treatment.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(3-Methoxypropyl)-3-nitropyridine-2-amine?
- Methodology : Multi-component reactions using copper catalysis and carbonylative borylation have been employed for structurally similar compounds. For example, 3-methoxypropan-1-amine reacts with alkenes and CO under copper catalysis to yield γ-boryl amides. Purification via flash chromatography (e.g., n-pentane/ethyl acetate = 1:1) achieves high yields (~53%) .
- Key Considerations : Optimize reaction temperature (ambient to 80°C) and stoichiometric ratios (e.g., 2.5 equivalents of amine). Monitor reaction progress via TLC or HPLC.
Q. What safety precautions are necessary when handling N-(3-Methoxypropyl)-3-nitropyridine-2-amine?
- Hazard Profile : Related methoxypropyl derivatives are classified as skin/eye irritants (Category 2/2A) and pose acute aquatic toxicity (Category 2). Flammability and corrosive risks require handling in fume hoods with PPE (gloves, goggles) .
- Emergency Protocols : For skin contact, rinse immediately with water; for ingestion, seek medical attention. Store in airtight containers away from oxidizers .
Q. How can researchers purify N-(3-Methoxypropyl)-3-nitropyridine-2-amine post-synthesis?
- Purification Techniques : Flash chromatography using polar/non-polar solvent gradients (e.g., n-pentane:ethyl acetate) is effective. For nitro-group-containing analogs, recrystallization in ethanol or methanol may improve purity .
- Validation : Confirm purity via NMR (e.g., , ) and HPLC (>95% purity threshold) .
Advanced Research Questions
Q. How do environmental factors influence the stability and efficacy of this compound in polymer-gel dosimeters?
- Key Findings : In radiation dosimetry, lithium chloride (LiCl) enhances the dose-response performance of methoxypropyl acrylamide polymers. Adjusting ionic strength (e.g., 1–3 mM LiCl) improves linearity () across 0–10 Gy doses .
- Optimization : Maintain pH 6–8 and temperature <25°C to prevent gel degradation. Use FTIR or Raman spectroscopy to monitor structural stability .
Q. What computational methods predict the interaction of this compound with biological targets?
- Density Functional Theory (DFT) : Becke’s hybrid functional (e.g., B3LYP) calculates thermochemical properties (e.g., atomization energies, ionization potentials) with <2.4 kcal/mol deviation from experimental data .
- Hansen Solubility Parameters (HSPs) : Predict surface-water interactions to assess antifouling efficacy in biomaterials. For example, HSPs correlate with reduced BSA adsorption on methoxypropyl-modified membranes () .
Q. What structural modifications enhance bioactivity based on structure-activity relationships (SAR)?
- SAR Insights : Nitro and methoxypropyl groups in pyrimidine derivatives (e.g., N2-(3-methoxypropyl)-5-nitropyrimidine-2,4-diamine) enhance antimicrobial activity (MIC: 2–8 µg/mL against S. aureus). Piperidine substitutions improve lipophilicity (logP ~2.5) and membrane penetration .
- Design Strategies : Introduce electron-withdrawing groups (e.g., -NO) to stabilize charge-transfer interactions. Modify alkyl chain length to balance solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
